
Brevetoxin A
Vue d'ensemble
Description
Méthodes De Préparation
Brevetoxin A can be synthesized through a complex multi-step process. The total synthesis of this compound was first achieved by K. C. Nicolaou and coworkers in 1998 . The synthesis involves 123 steps with an average yield of 91% per step
Analyse Des Réactions Chimiques
Metabolic Transformations
Brevetoxin A undergoes enzymatic and non-enzymatic modifications in biological systems, yielding metabolites with altered toxicity profiles.
Oxidation and Reduction Reactions
- Aldehyde Formation : this compound (PbTx-1) is biosynthetically derived from the oxidation of its alcohol analog, PbTx-7, via allylic alcohol oxidation. Radiolabeling studies using -acetate confirmed that PbTx-1 has a specific activity half that of PbTx-7, indicating oxidative conversion .
- Reductive Modifications : Human cytochrome P450 enzymes (e.g., CYP3A4) catalyze the reduction of brevetoxin analogs. While studies on PbTx-2 show reduction to dihydro-metabolites , similar pathways likely apply to PbTx-1 due to structural homology .
Conjugation Reactions
This compound reacts with biomolecules, forming conjugates that retain or amplify toxicity:
- Amino Acid Conjugates : Attaches to free amino acids (e.g., cysteine) and blood proteins, evading standard detection methods .
- Fatty Acid Adducts : Forms lipid-soluble derivatives that enhance cellular uptake and toxicity .
Table 1: Key this compound Metabolites
Synthetic Reactions
This compound’s total synthesis involves intricate strategies to assemble its 10-ring polyether framework.
Biosynthetic Pathway
- Polyketide Origin : The backbone is synthesized via a hybrid polyketide pathway incorporating acetate and succinate units .
- Post-PKS Modifications :
Interaction with Biological Targets
This compound binds voltage-gated sodium channels (VGSCs), inducing prolonged activation. This interaction is modulated by:
- Covalent Modifications : Conjugation with lipids or proteins alters binding kinetics .
- Synergistic Effects : Co-exposure with ciguatoxins amplifies neurotoxicity via VGSC co-activation .
Environmental and Toxicological Implications
Applications De Recherche Scientifique
Environmental Monitoring and Detection
Aptamer-Based Biosensors
Recent advancements in biosensor technology have leveraged aptamers for the detection of PbTx-A. An innovative study developed a biolayer interferometry (BLI) aptasensor that can detect PbTx-1 with high specificity and sensitivity, offering a promising alternative to traditional immunological methods. The biosensor demonstrated a detection range from 100 nM to 4000 nM with a limit of detection as low as 4.5 nM, showing no cross-reactivity with other marine toxins .
Parameter | Value |
---|---|
Detection Range | 100 nM - 4000 nM |
Linear Range | 100 nM - 2000 nM |
Limit of Detection | 4.5 nM |
Cross-Reactivity | None with PbTx-2 |
Case Study: Monitoring Red Tides
The ability to detect brevetoxins in water samples is crucial for public health and safety. The development of rapid testing kits has enabled real-time monitoring of water bodies affected by red tides, facilitating timely warnings to mitigate exposure risks .
Toxicological Research
Mechanisms of Toxicity
Research has shown that PbTx-A induces oxidative stress and apoptosis in various cell lines, including leukemic T cells (Jurkat cells). Studies indicate that exposure to PbTx-A can significantly affect cellular metabolism and viability, leading to potential immunotoxic effects .
Cell Line | Effect of PbTx-A |
---|---|
Jurkat (T cells) | Induces apoptosis |
Other Cell Types | Varying responses observed |
Potential Therapeutic Applications
Cancer Research
Emerging research has explored the use of brevetoxins in immunotoxin (IT) therapy for cancer treatment. Brevetoxin A's unique structural properties make it a candidate for developing targeted therapies that could selectively kill cancer cells while sparing normal tissues. Current investigations focus on modifying brevetoxins to enhance their specificity and reduce immunogenicity, addressing challenges faced by earlier generations of immunotoxins .
Ecological Impact Studies
Impact on Marine Life
this compound poses significant risks to marine organisms, particularly mammals like manatees. Research is underway to assess the effects of brevetoxin exposure on immune function and oxidative stress in these animals. Interventions using antioxidants are being evaluated as potential treatments for brevetoxicosis in rehabilitated manatees, highlighting the ecological implications of brevetoxin exposure .
Mécanisme D'action
Brevetoxin A exerts its effects by binding to voltage-gated sodium channels in nerve cells . This binding causes the sodium channels to remain open, leading to a continuous influx of sodium ions into the cells . The persistent activation of sodium channels disrupts normal neuronal, muscle, and cardiac cell function, resulting in symptoms of neurotoxic shellfish poisoning . The molecular targets of this compound include the alpha subunits of voltage-gated sodium channels .
Comparaison Avec Des Composés Similaires
Similar compounds include ciguatoxins, which are produced by the dinoflagellate Gambierdiscus toxicus and share a similar polyether structure . Brevetoxin A is unique in its specific binding affinity for voltage-gated sodium channels and its association with Karenia brevis blooms . Other similar compounds include saxitoxins and tetrodotoxins, which also target sodium channels but have different structural features and sources .
Activité Biologique
Brevetoxin A (PbTx-1) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. This compound is primarily associated with harmful algal blooms, which can lead to neurotoxic shellfish poisoning (NSP) in humans and other marine organisms. Understanding the biological activity of this compound is crucial for assessing its impact on marine ecosystems and human health. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.
Brevetoxins are polyether compounds characterized by a complex structure that allows them to interact with voltage-gated sodium channels in nerve cells. This interaction leads to prolonged depolarization and subsequent neurotoxicity. This compound has been shown to activate these channels, resulting in increased neuronal excitability and potential cell death.
Biological Effects
-
Neurotoxicity : this compound primarily exerts its toxic effects through:
- Activation of Voltage-Gated Sodium Channels : PbTx-1 binds to these channels, causing persistent activation which disrupts normal neuronal signaling.
- Cellular Damage : Studies indicate that exposure to brevetoxins can lead to apoptosis in neuronal cell lines, as demonstrated by various cytotoxicity assays (e.g., fluorescence microscopy) .
- Immunotoxicity : Research has demonstrated that exposure to this compound can suppress immune responses in animal models:
- Metabolism and Detoxification : The detoxification pathways for this compound involve metabolic transformation into less toxic metabolites:
Case Studies
- In Vivo Studies : Research involving rats exposed to PbTx-3 (a congener of PbTx-1) showed significant alterations in hematological parameters, including increased reticulocyte counts and changes in mean corpuscular volume, suggesting systemic toxicity .
- In Vitro Assays : Various cell lines have been utilized to assess the cytotoxic effects of PbTx-1:
Data Summary
The following table summarizes key findings related to the cytotoxic effects of this compound across different cell lines:
Cell Line | Concentration (μM) | Cell Count Without Toxin | Cell Count With Toxin | Percentage Knockdown |
---|---|---|---|---|
B35 | 0.1 | 199.2 | 105.4 | 47% |
BE(2)-M17 | 0.1 | 164.3 | 5.5 | 97% |
Neuro-2A | 0.1 | 532.0 | 270.8 | 49% |
Toxicokinetics
Recent studies have provided insights into the toxicokinetics of brevetoxins:
- Following administration, brevetoxins are rapidly detected in blood samples, with significant concentrations remaining for several hours post-exposure. Urinary excretion studies indicate that detoxified metabolites are primarily eliminated within 24 hours .
Environmental Impact
Brevetoxins pose a significant risk not only to human health but also to marine life:
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting Brevetoxin A in marine samples, and how do researchers ensure reproducibility?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity . Enzyme-linked immunosorbent assays (ELISA) are also used for rapid screening but require cross-validation with LC-MS/MS to confirm results . Reproducibility is ensured by adhering to protocols from primary literature, including calibration with certified reference materials and detailed reporting of extraction solvents (e.g., methanol/water mixtures) and column specifications .
Q. How do researchers design experiments to study this compound's mechanism of action in neuronal sodium channels?
- Methodology : In vitro electrophysiological studies using voltage-clamp techniques on neuroblastoma cells (e.g., Neuro-2a) are common. Researchers apply this compound at varying concentrations (e.g., 1–100 nM) to assess its binding affinity to voltage-gated sodium channels (VGSCs) and measure persistent activation . Controls include toxin-free buffers and co-application of tetrodotoxin (TTT) to isolate VGSC subtypes . Results are contextualized using kinetic models to differentiate pore-blocking vs. gating-modifier effects .
Q. What are the key considerations for selecting in vivo models to assess this compound toxicity?
- Methodology : Rodent models (e.g., mice) are preferred for acute toxicity studies (LD₅₀ calculations), while fish (e.g., zebrafish) are used for ecotoxicological endpoints like gill damage . Researchers must standardize administration routes (intraperitoneal vs. oral) and account for interspecies metabolic differences, such as cytochrome P450 activity, which alters toxin bioactivation . Ethical approval and sample sizes are justified using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can contradictory findings on this compound's EC₅₀ values across studies be systematically resolved?
- Methodology : Apply the PICOT framework to deconstruct variability:
- Population : Compare toxin sources (e.g., Karenia brevis strains from Gulf of Mexico vs. cultured isolates) .
- Intervention/Indicator : Validate purity via nuclear magnetic resonance (NMR) and assess solvent effects (e.g., dimethyl sulfoxide vs. ethanol) on toxin stability .
- Comparison : Re-analyze data using standardized statistical models (e.g., Hill equation vs. log-logistic curves) .
- Outcome/Time : Report time-dependent effects (e.g., 24-h vs. 48-h exposure in cell assays) . Contradictions often arise from unaccounted variables like matrix effects in complex samples .
Q. What strategies optimize this compound extraction from heterogeneous environmental samples (e.g., seawater, shellfish)?
- Methodology : Use a tiered approach:
Pre-treatment : Centrifugation (10,000 × g, 15 min) to remove particulates, followed by solid-phase extraction (C18 cartridges) .
Matrix-Specific Optimization : For lipid-rich shellfish, incorporate a defatting step with hexane; for seawater, adjust pH to 5.0 to enhance toxin retention .
Recovery Validation : Spike samples with deuterated this compound internal standards and calculate extraction efficiencies (≥80% acceptable) .
Q. How do researchers differentiate this compound's synergistic effects with other algal toxins (e.g., saxitoxin) in complex blooms?
- Methodology : Employ factorial experimental designs:
- Dose-Response Matrix : Test this compound and saxitoxin individually and in combination across a concentration gradient (e.g., 0.1–10 µM) .
- Statistical Analysis : Use Bliss Independence or Chou-Talalay models to classify interactions (additive, synergistic, antagonistic) .
- Mechanistic Follow-Up : Conduct patch-clamp experiments to observe co-exposure effects on VGSC inactivation kinetics .
Q. What computational tools are used to model this compound's binding dynamics with sodium channels, and how are force fields validated?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) with homology-modeled VGSCs (e.g., Nav1.5). Parameters include:
- Force Field : CHARMM36 for lipid bilayers and TIP3P water .
- Validation : Compare simulated binding free energies (MM-PBSA) with experimental IC₅₀ values. Discrepancies >1 log unit necessitate re-parameterization .
Q. Guidelines for Addressing Data Gaps and Methodological Challenges
- Contradictory Data : Reconcile discrepancies by meta-analysis using PRISMA guidelines, emphasizing study quality (e.g., QUADAS-2 for analytical validity) .
- Novel Research Questions : Frame hypotheses using FINER criteria, e.g., "How does this compound modulate neuroinflammation in microglia via non-VGSC pathways?" .
- Ethical Compliance : For in vivo work, document IACUC approvals and justify species selection per ARRIVE 2.0 guidelines .
Propriétés
IUPAC Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIMUPHKPHTKF-HQUFVKSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879996 | |
Record name | Brevetoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98112-41-5 | |
Record name | Brevetoxin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brevetoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.